molecular formula C16H13Cl2IN2O2 B3546564 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide

2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide

Cat. No.: B3546564
M. Wt: 463.1 g/mol
InChI Key: SDUZGWALBBVZCR-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-chloro-5-(propionylamino)phenyl]-5-iodobenzamide” is a complex organic compound. It contains functional groups such as amide and halogens (chlorine and iodine). The presence of these functional groups suggests that it might be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aromatic compounds. For example, a similar compound, 2-Chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetylchloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The amide group might undergo hydrolysis, and the halogens might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure. For instance, the presence of halogens might increase the density and boiling point compared to compounds without halogens .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used as a reagent in a chemical reaction, the mechanism would involve its reactivity with other chemicals .

Safety and Hazards

Like many chemical compounds, handling this compound would require appropriate safety measures. It’s essential to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for this compound could involve exploring its potential applications in various fields such as medicine, materials science, etc. This would involve further studies and experiments .

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IN2O2/c1-2-15(22)20-10-4-6-13(18)14(8-10)21-16(23)11-7-9(19)3-5-12(11)17/h3-8H,2H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUZGWALBBVZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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